![molecular formula C18H22O4S B13428983 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butyl chain ending with a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate typically involves the following steps:
Formation of 4-(Benzyloxy)phenylbutanol: This intermediate can be synthesized by the reaction of 4-(benzyloxy)benzaldehyde with butyl Grignard reagent, followed by reduction.
Methanesulfonation: The 4-(benzyloxy)phenylbutanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexyl derivatives.
Applications De Recherche Scientifique
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological molecules.
Mécanisme D'action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenylbutanol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-(Benzyloxy)phenylbutyl chloride: Similar reactivity but different leaving group properties.
4-(Benzyloxy)phenylbutyl acetate: Different ester group, leading to different reactivity and applications.
Uniqueness
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is unique due to its combination of a benzyloxy group and a methanesulfonate group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H22O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-(4-phenylmethoxyphenyl)butyl methanesulfonate |
InChI |
InChI=1S/C18H22O4S/c1-23(19,20)22-14-6-5-7-16-10-12-18(13-11-16)21-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3 |
Clé InChI |
JRIYLMISMPAZJP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


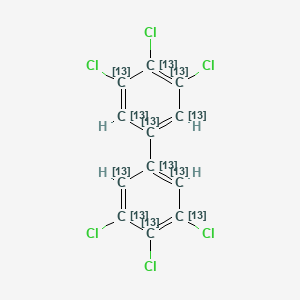
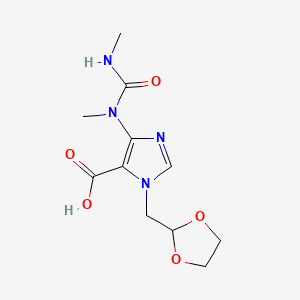
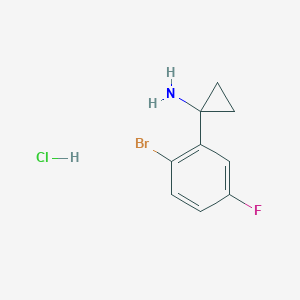
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
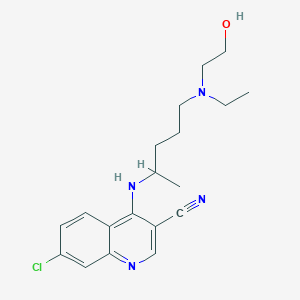
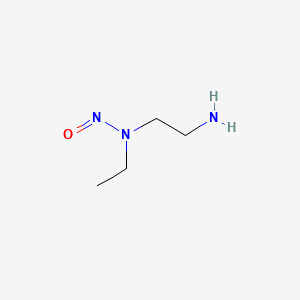
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)

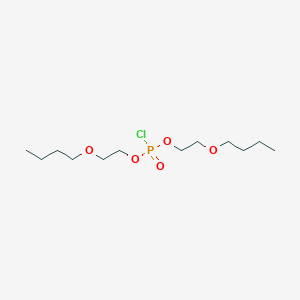
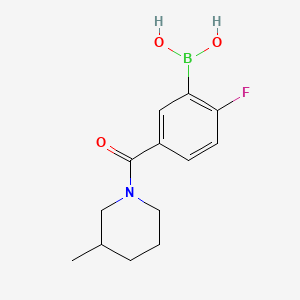
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)

